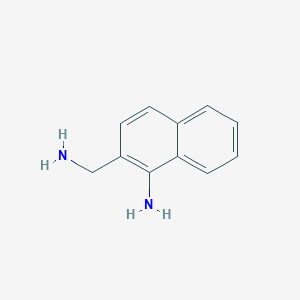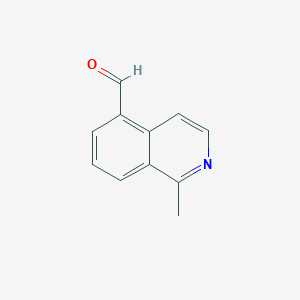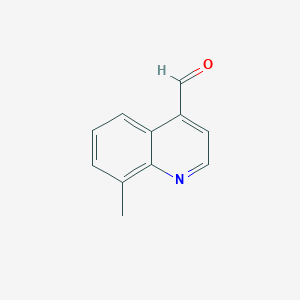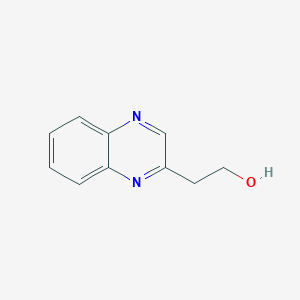
6-(Methylamino)-9H-purine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)-9H-purine-2-carbonitrile is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)-9H-purine-2-carbonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . This process can be carried out using various techniques such as stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylamino)-9H-purine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Palladium and platinum catalysts are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine compounds .
Scientific Research Applications
6-(Methylamino)-9H-purine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methylamino)-9H-purine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
6-Methylamino-5-Nitroisocytosine: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
Methylamino- and Dimethylaminoquinolines: These compounds also contain methylamino groups but differ in their core structures, resulting in unique reactivity and uses.
Uniqueness: 6-(Methylamino)-9H-purine-2-carbonitrile is unique due to its specific combination of functional groups and its purine core structure.
Properties
Molecular Formula |
C7H6N6 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-(methylamino)-7H-purine-2-carbonitrile |
InChI |
InChI=1S/C7H6N6/c1-9-6-5-7(11-3-10-5)13-4(2-8)12-6/h3H,1H3,(H2,9,10,11,12,13) |
InChI Key |
HHSWGJDRZWRMNR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)


![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)



